molecular formula C17H24N2O4 B7120393 N,N,4-trimethyl-3-[2-(oxan-4-ylamino)-2-oxoethoxy]benzamide

N,N,4-trimethyl-3-[2-(oxan-4-ylamino)-2-oxoethoxy]benzamide

Cat. No.: B7120393
M. Wt: 320.4 g/mol
InChI Key: IRSLGOPDBGDSHP-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-3-[2-(oxan-4-ylamino)-2-oxoethoxy]benzamide is a synthetic organic compound with a complex structure It belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry and industrial processes

Properties

IUPAC Name

N,N,4-trimethyl-3-[2-(oxan-4-ylamino)-2-oxoethoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-12-4-5-13(17(21)19(2)3)10-15(12)23-11-16(20)18-14-6-8-22-9-7-14/h4-5,10,14H,6-9,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSLGOPDBGDSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C)OCC(=O)NC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-3-[2-(oxan-4-ylamino)-2-oxoethoxy]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-methyl-3-nitrobenzoic acid with appropriate amines under acidic conditions.

    Reduction of Nitro Group: The nitro group is then reduced to an amine using hydrogenation or other reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Introduction of Oxan-4-ylamino Group: The oxan-4-ylamino group is introduced through a nucleophilic substitution reaction, where the amine reacts with an oxan-4-yl halide under basic conditions.

    Final Coupling: The final step involves the coupling of the oxan-4-ylamino group with the benzamide core using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-3-[2-(oxan-4-ylamino)-2-oxoethoxy]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-ylamino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like halides, amines, and alcohols

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids

    Reduction: Reduced amine derivatives

    Substitution: Various substituted benzamides

Scientific Research Applications

N,N,4-trimethyl-3-[2-(oxan-4-ylamino)-2-oxoethoxy]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-3-[2-(oxan-4-ylamino)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N,N,4-trimethyl-3-[2-(oxan-4-ylamino)-2-oxoethoxy]benzamide can be compared with other benzamide derivatives, such as:

    N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide: Similar structure but with an ethyl group instead of trimethyl, leading to different chemical and biological properties.

    N,N,N-Trimethyl-4-{(Z)-[(1S,4R)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene]methyl}anilinium methyl sulfate: Another benzamide derivative with distinct structural features and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other similar compounds.

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